molecular formula C9H12FN3O B8722786 2-Fluoro-5-morpholinopyridin-3-amine

2-Fluoro-5-morpholinopyridin-3-amine

Cat. No.: B8722786
M. Wt: 197.21 g/mol
InChI Key: MPKJQTJKXXQXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-morpholinopyridin-3-amine is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-5-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C9H12FN3O/c10-9-8(11)5-7(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2

InChI Key

MPKJQTJKXXQXAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 3-amino-5-bromo-2-fluoropyridine (0.96 g, 5.02 mmol), L-proline (0.12 g, 1.01 mmol), potassium carbonate (1.39 g, 10.1 mmol), copper(I) iodide (0.096 g, 0.50 mmol), and morpholine (1.31 mL, 15.04 mmol) in dry DMSO (3.0 mL) was purged three times with argon and placed under vacuum three times, then the mixture was heated to 90° C. After 21.5 h, the reaction was cooled to rt, then treated with water. After extracting twice with EtOAc, the organics were combined and dried over anhydrous sodium sulfate. After filtration and concentration the residue was purified on basic alumina (10-50% EtOAc in hexanes) to afford a white solid as 2-fluoro-5-morpholinopyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.96 (1H, t, J=2.6 Hz), 6.75 (1H, dd, J=9.6, 2.7 Hz), 5.25 (2H, br. s.), 3.80 (4H, m), 3.08 (4H, m). Mass Spectrum ESI (pos.) m/e: 198.1 (M+H)+.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.096 g
Type
catalyst
Reaction Step One

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